α1-Adrenoceptor Antagonist Potency: Ajmalicine vs. Yohimbine and Phentolamine
Ajmalicine acts as a competitive antagonist at postsynaptic α1-adrenoceptors with a pA2 value of 6.57 against noradrenaline [1]. This contrasts with yohimbine, which functions as a selective α2-adrenergic antagonist, and phentolamine, a non-selective α1/α2 antagonist. In comparative functional assays, ajmalicine at 50 γ completely antagonized adrenaline-induced contracture in guinea pig vas deferens, whereas phentolamine at the same dose exhibited half the activity [2].
| Evidence Dimension | α1-Adrenoceptor Antagonist Potency |
|---|---|
| Target Compound Data | pA2 = 6.57 (noradrenaline) [1] |
| Comparator Or Baseline | Yohimbine: α2-selective antagonist [3]; Phentolamine: 50% activity at equal dose [2] |
| Quantified Difference | Ajmalicine > Yohimbine at α1; Ajmalicine 2x more potent than phentolamine in functional tissue assay |
| Conditions | pA2 determined in rat vas deferens; functional assay in guinea pig vas deferens [1][2] |
Why This Matters
This confirms ajmalicine as the appropriate tool for selective α1-adrenoceptor blockade studies, avoiding confounding α2-mediated effects inherent to yohimbine.
- [1] Demichel, P., et al. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens. British Journal of Pharmacology. 1984;83(2):505-510. View Source
- [2] US Patent 4,173,635. Hypotensive ajmalicine derivatives. 1979. View Source
- [3] ScienceDirect. Yohimbine Pharmacological Profile. View Source
